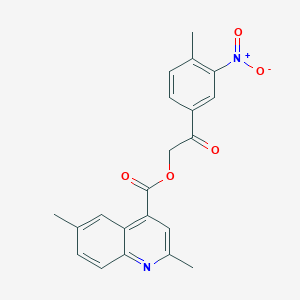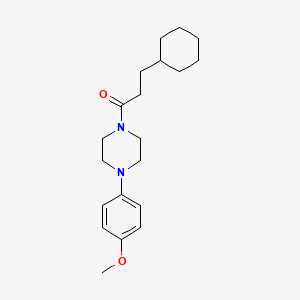
1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the α2-adrenergic receptor. The modulation of these receptors is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to reduce the expression of pro-inflammatory cytokines, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It also has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has some limitations as well. It has low selectivity for the 5-HT1A receptor, which may lead to off-target effects. It also has poor water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of more selective agonists for the 5-HT1A receptor. This could lead to more targeted therapies for various neurological disorders. Another area of interest is the investigation of the potential neuroprotective effects of this compound. It has been suggested that this compound may have a role in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the use of this compound as a tool for studying the neural circuits involved in anxiety and depression is an area of ongoing research.
Scientific Research Applications
1-(3-cyclohexylpropanoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been shown to improve cognitive function and memory.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h8-11,17H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXLDUIAZVYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


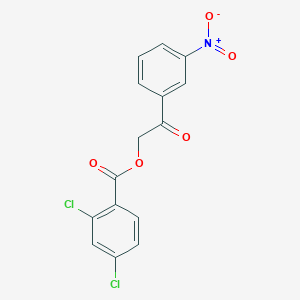
![1-methoxy-2,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3675090.png)
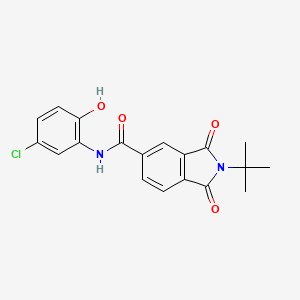
![N-[3-(3,4-dimethylphenoxy)phenyl]acetamide](/img/structure/B3675097.png)
![N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B3675102.png)
![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3675107.png)
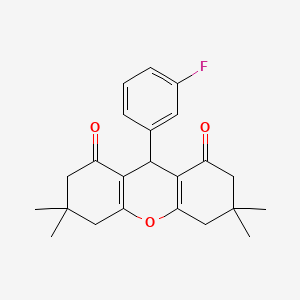
![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
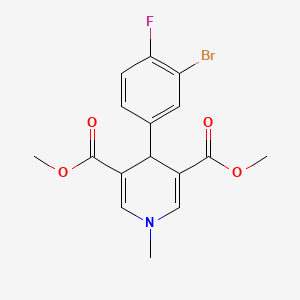
![dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675135.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)

![5-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675160.png)
